molecular formula C19H18BrNS B3028151 4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine CAS No. 16386-67-7

4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine

Cat. No.: B3028151
CAS No.: 16386-67-7
M. Wt: 372.3 g/mol
InChI Key: UHGZJXZINNENOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine is a chemical compound that belongs to the class of thioxanthene derivatives. Thioxanthenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine atom and a piperidine ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine typically involves the reaction of 2-bromo-9H-thioxanthone with 1-methylpiperidine. The reaction is usually carried out in the presence of glacial acetic acid and absolute ethanol as solvents . The reaction conditions often require refluxing the mixture to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine involves its interaction with specific molecular targets. The bromine atom and the thioxanthene core play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine include other thioxanthene derivatives such as:

  • 4-(9H-thioxanthen-9-ylidene)-1-methylpiperidine
  • 2-bromo-9H-thioxanthone These compounds share the thioxanthene core but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of the bromine atom in this compound makes it unique in terms of reactivity and potential applications.

Properties

IUPAC Name

4-(2-bromothioxanthen-9-ylidene)-1-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNS/c1-21-10-8-13(9-11-21)19-15-4-2-3-5-17(15)22-18-7-6-14(20)12-16(18)19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGZJXZINNENOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Br)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605944
Record name 4-(2-Bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16386-67-7
Record name 4-(2-Bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine
Reactant of Route 2
4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine
Reactant of Route 3
4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine
Reactant of Route 4
4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine
Reactant of Route 5
4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine
Reactant of Route 6
4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.